Methyl 5,6-dichloro-2-formylnicotinate

Description

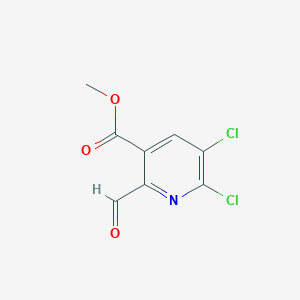

Methyl 5,6-dichloro-2-formylnicotinate is a halogenated nicotinic acid derivative characterized by a methyl ester group at the carboxyl position, chlorine substituents at the 5- and 6-positions, and a formyl group at the 2-position of the pyridine ring. Its structural features—specifically the electron-withdrawing chlorine atoms and the formyl group—impart unique physicochemical properties, such as enhanced electrophilicity and altered solubility compared to non-halogenated analogs .

Properties

CAS No. |

1708079-65-5 |

|---|---|

Molecular Formula |

C8H5Cl2NO3 |

Molecular Weight |

234.03 g/mol |

IUPAC Name |

methyl 5,6-dichloro-2-formylpyridine-3-carboxylate |

InChI |

InChI=1S/C8H5Cl2NO3/c1-14-8(13)4-2-5(9)7(10)11-6(4)3-12/h2-3H,1H3 |

InChI Key |

RETUBEHNGXYSAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1C=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6-dichloro-2-formylnicotinate typically involves the chlorination of a nicotinic acid derivative followed by esterification and formylation reactions. One common method includes:

Chlorination: Nicotinic acid is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.

Esterification: The chlorinated product is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

Formylation: Finally, the esterified product undergoes formylation using formic acid or a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6-dichloro-2-formylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and catalysts (palladium on carbon).

Reduction: Reducing agents (NaBH4), solvents (methanol, ethanol).

Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).

Major Products Formed:

Substitution: Derivatives with substituted groups at the 5 and 6 positions.

Reduction: Methyl 5,6-dichloro-2-hydroxymethylnicotinate.

Oxidation: Methyl 5,6-dichloro-2-carboxynicotinate.

Scientific Research Applications

Methyl 5,6-dichloro-2-formylnicotinate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Methyl 5,6-dichloro-2-formylnicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Physical and Chemical Properties

A comparative summary of key properties is provided below, derived from available literature:

Key Observations :

- Halogenation Impact : The chlorine substituents in this compound increase molecular weight and polarity compared to Methyl Nicotinate, likely reducing water solubility but enhancing reactivity in nucleophilic substitution reactions .

- Formyl Group : The 2-formyl group distinguishes this compound from Methyl Salicylate, which has a hydroxyl group. This difference makes the former more reactive toward condensation reactions (e.g., forming Schiff bases) .

- Ester vs. Carboxylic Acid : Compared to 5,6-Dichloronicotinic Acid, the methyl ester group improves volatility, as seen in analogous methyl esters (e.g., boiling points of methyl esters are typically lower than their acid counterparts) .

Stability and Environmental Behavior

- Stability : The compound’s stability under ambient conditions is inferred to be moderate, similar to other halogenated esters. However, the formyl group may render it susceptible to oxidation, unlike Methyl Nicotinate.

- Environmental Persistence: Chlorine substituents likely increase environmental persistence compared to non-halogenated esters, analogous to trends observed in polychlorinated biphenyls .

Biological Activity

Methyl 5,6-dichloro-2-formylnicotinate is a chemical compound with significant potential in various biological applications, particularly in medicinal chemistry and agricultural sciences. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C8H6Cl2N2O2

- Functional Groups : Contains a formyl group (-CHO) at the 2 position and two chlorine atoms at the 5 and 6 positions of the pyridine ring.

These structural characteristics contribute to its unique reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.

- Binding Affinity : The presence of chlorine atoms enhances its binding affinity to various biological targets, potentially increasing its efficacy as an antibacterial or anti-inflammatory agent.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes.

- Case Study : A study demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects . It appears to modulate inflammatory pathways, potentially reducing cytokine production in response to inflammatory stimuli.

- Research Findings : In vitro studies have shown that this compound can decrease the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Applications in Agriculture

Due to its biological activity, this compound is also being explored for use as a pesticide or herbicide . Its efficacy against pests makes it a candidate for developing environmentally friendly agricultural chemicals.

| Application Area | Potential Use | Evidence |

|---|---|---|

| Medicinal Chemistry | Antibacterial agent | MIC studies against S. aureus |

| Agricultural Chemistry | Pesticide/herbicide | Efficacy against pests noted in preliminary studies |

Research Comparisons

To further understand its unique properties, comparisons with similar compounds reveal important distinctions:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-chloro-4-formylnicotinate | C8H7ClN2O2 | Different substitution pattern; varied antibacterial profile |

| Methyl 5-chloro-3-formylnicotinate | C8H7ClN2O2 | Similar formyl group but different chlorine positioning; less effective against specific bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.